Cas no 2445793-93-9 (5-(sulfanylmethyl)tricyclo3.3.0.0,3,7octane-1-carboxylic acid)

5-(sulfanylmethyl)tricyclo3.3.0.0,3,7octane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(sulfanylmethyl)tricyclo3.3.0.0,3,7octane-1-carboxylic acid
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- Inchi: 1S/C10H14O2S/c11-8(12)10-3-6-1-9(10,5-13)2-7(6)4-10/h6-7,13H,1-5H2,(H,11,12)
- InChI Key: XSSNJKVZGNSMED-UHFFFAOYSA-N
- SMILES: SCC12CC3CC1(C(=O)O)CC3C2
Computed Properties
- Exact Mass: 198.07145086g/mol
- Monoisotopic Mass: 198.07145086g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 38.3Ų
5-(sulfanylmethyl)tricyclo3.3.0.0,3,7octane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26975759-1g |
5-(sulfanylmethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid |
2445793-93-9 | 1g |
$0.0 | 2023-09-11 | ||
Enamine | EN300-26975759-1.0g |
5-(sulfanylmethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid |
2445793-93-9 | 1g |
$0.0 | 2023-05-30 |
5-(sulfanylmethyl)tricyclo3.3.0.0,3,7octane-1-carboxylic acid Related Literature
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
Additional information on 5-(sulfanylmethyl)tricyclo3.3.0.0,3,7octane-1-carboxylic acid
Introduction to 5-(sulfanylmethyl)tricyclo3.3.0.0,3,7octane-1-carboxylic acid (CAS No: 2445793-93-9)
5-(sulfanylmethyl)tricyclo3.3.0.0,3,7octane-1-carboxylic acid, identified by its CAS number 2445793-93-9, is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry and chemical biology due to its unique tricyclic framework and functional sulfanyl group. This compound belongs to a class of molecules that exhibit promising pharmacological properties, making it a subject of intense research interest for potential therapeutic applications.
The molecular structure of 5-(sulfanylmethyl)tricyclo3.3.0.0,3,7octane-1-carboxylic acid features a tricyclic backbone with a sulfanyl (-S-) moiety attached to a methyl group, which is further connected to a carboxylic acid functional group at the 1-position of the cycloalkane system. This arrangement imparts unique steric and electronic properties to the molecule, which can be exploited for designing novel bioactive agents.
In recent years, there has been growing interest in tricyclic compounds due to their ability to mimic the binding pockets of biological targets with high specificity and affinity. The sulfanyl group in 5-(sulfanylmethyl)tricyclo3.3.0.0,3,7octane-1-carboxylic acid serves as a key pharmacophore, enabling interactions with various biological receptors and enzymes. This has led to its investigation as a potential scaffold for developing drugs targeting neurological disorders, inflammatory diseases, and other therapeutic areas.
One of the most compelling aspects of 5-(sulfanylmethyl)tricyclo3.3.0.0,3,7octane-1-carboxylic acid is its structural rigidity provided by the tricyclic system, which enhances binding stability and reduces metabolic degradation. Additionally, the presence of the sulfanyl group allows for diverse chemical modifications, enabling the synthesis of derivatives with tailored pharmacological profiles.
Recent studies have highlighted the potential of 5-(sulfanylmethyl)tricyclo3.3.0.0,3,7octane-1-carboxylic acid in modulating enzyme activity and receptor interactions. For instance, research has demonstrated its ability to inhibit certain kinases and proteases by occupying specific binding sites through its tricyclic core and sulfanyl substituent. These findings suggest that this compound could serve as a lead molecule for developing inhibitors against diseases such as cancer and autoimmune disorders.
The synthesis of 5-(sulfanylmethyl)tricyclo3.3.0.0,3,7octane-1-carboxylic acid presents both challenges and opportunities for synthetic chemists. The tricyclic framework requires multi-step synthetic strategies to construct accurately while maintaining high yields and purity. Advances in organic synthesis techniques have enabled more efficient routes to this compound, facilitating further exploration of its pharmacological potential.
In conclusion,5-(sulfanylmethyl)tricyclo3.3.0.0,3,7octane-1-carboxylic acid (CAS No: 2445793-93-9) is a structurally intriguing compound with significant therapeutic promise. Its unique combination of steric constraints and functional groups makes it an attractive candidate for drug discovery efforts aimed at addressing unmet medical needs in various disease areas.
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